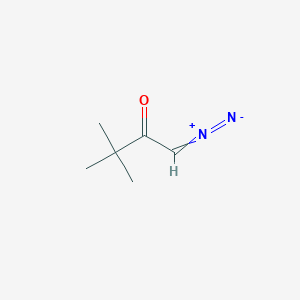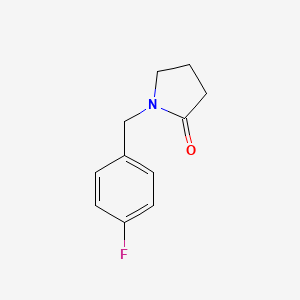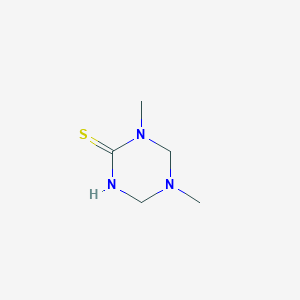
Pentafluorophenyl 4-vinylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenyl 4-vinylbenzoate is a styrene monomer that contains a highly reactive “activated ester” for coupling reactions with alcohols or amines prior to polymerization . This allows for easy use in making customized architectures .
Synthesis Analysis
The synthesis of Pentafluorophenyl 4-vinylbenzoate involves the use of reversible addition–fragmentation chain transfer (RAFT) polymerization . This process utilizes benzyl dithiobenzoate, cumyl dithiobenzoate, and 4-cyano-4- ( (thiobenzoyl)sulfanyl)pentanoic acid as chain transfer agents .Molecular Structure Analysis
The molecular formula of Pentafluorophenyl 4-vinylbenzoate is C15H7F5O2 . The Canonical SMILES string is Fc1c(F)c(F)c(OC(=O)c2ccc(C=C)cc2)c(F)c1F .Chemical Reactions Analysis
Pentafluorophenyl 4-vinylbenzoate is used in coupling reactions with alcohols or amines prior to polymerization . It has been found that poly(pentafluorophenyl 4-vinylbenzoate) showed a higher stability towards hydrolysis and a significantly higher reactivity, resulting in complete conversions with different amines .Physical And Chemical Properties Analysis
Pentafluorophenyl 4-vinylbenzoate is a solid substance with a melting point of 39-44 °C . It should be stored at a temperature of 2-8°C .Mécanisme D'action
Safety and Hazards
As per the available safety data sheet, Pentafluorophenyl 4-vinylbenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Research on Pentafluorophenyl 4-vinylbenzoate is ongoing, with studies exploring its use in the synthesis of novel cyclic-brush polymers with high grafting densities . These polymers are constructed via the grafting onto approach by combining a light-induced Diels–Alder ring-closure approach and activated ester chemistry as a post-modification method .
Propriétés
Numéro CAS |
864069-04-5 |
|---|---|
Nom du produit |
Pentafluorophenyl 4-vinylbenzoate |
Formule moléculaire |
C15H7F5O2 |
Poids moléculaire |
314.21 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 4-ethenylbenzoate |
InChI |
InChI=1S/C15H7F5O2/c1-2-7-3-5-8(6-4-7)15(21)22-14-12(19)10(17)9(16)11(18)13(14)20/h2-6H,1H2 |
Clé InChI |
QLSHRSPPXSAGTR-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 8-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B8682658.png)
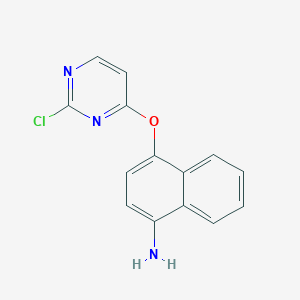
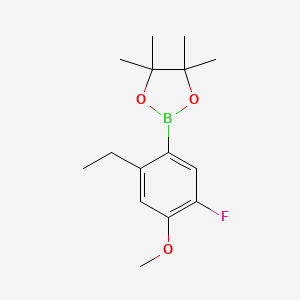
![Phosphonic acid, [2-(4-morpholinyl)-2-oxoethyl]-, diethyl ester](/img/structure/B8682688.png)
![1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate](/img/structure/B8682695.png)
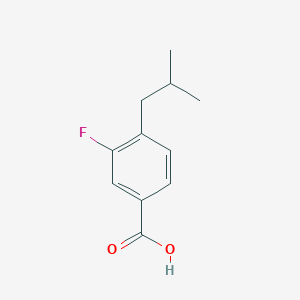

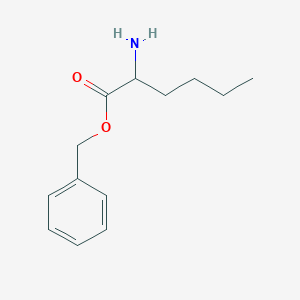
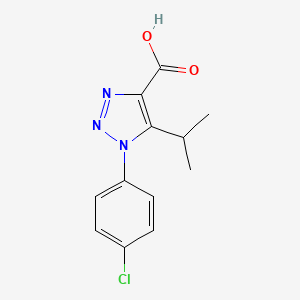
![2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B8682725.png)

